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These application notes provide detailed protocols and comparative data for the sensitive and
specific detection of Exserohilum species using Polymerase Chain Reaction (PCR)-based
methods. The protocols outlined below are intended for research and diagnostic applications,
offering reliable tools for the identification and quantification of these clinically and agriculturally
significant fungi.

Exserohilum is a genus of fungi that includes species known to cause disease in both plants
and animals, including humans. Notably, Exserohilum rostratum was identified as the primary
causative agent in a major outbreak of fungal meningitis.[1][2][3] Exserohilum turcicum is a
significant plant pathogen, causing Northern Corn Leaf Blight, which leads to considerable crop
losses. Accurate and rapid detection methods are crucial for clinical diagnosis, epidemiological
surveillance, and agricultural disease management. Molecular techniques, particularly PCR-
based assays, offer significant advantages in sensitivity and specificity over traditional culture-
based methods.[3][4][5]

I. Overview of PCR-Based Detection Methods

Several PCR-based methodologies have been developed for the detection of Exserohilum
species. These primarily target conserved yet species-variable regions of the fungal genome,
such as the Internal Transcribed Spacer (ITS) regions of the ribosomal DNA and other specific
genes like beta-tubulin. The most common approaches include conventional PCR for
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qualitative detection and quantitative real-time PCR (qPCR) for both detection and
quantification of fungal load.

Target Genes for Exserohilum Detection:

 Internal Transcribed Spacer (ITS) Region: The ITS region, particularly ITS1 and ITS2, is a
widely used target for fungal identification due to its high copy humber and sequence
variability between species, while being conserved within a species.[1][3][6]

» Beta-tubulin Gene: This gene is also utilized for fungal identification and phylogenetic
studies.[7][8][9]

e Cytochrome P450 oxidoreductase (cprl) gene: This has been used as a target for gPCR-
based quantification of E. turcicum in plant tissues.[10]

Il. Quantitative Data Summary

The following tables summarize the performance characteristics of various PCR assays for the
detection of Exserohilum species, providing a comparative overview of their sensitivity and
target information.

Table 1: Quantitative Real-Time PCR (QPCR) Assays for Exserohilum rostratum

Limit of Linear
Assay Type Target Gene Detection Quantification Reference
(LOD) Range
Molecular ] 100 fg of
ITS1 region ) 200 fg to 20 ng (1121141111
Beacon gPCR genomic DNA

More sensitive
. than N
TaqMan gPCR ITS2 region ] Not specified [31[12]
conventional

PCR and culture

Table 2: Primer and Probe Sets for Exserohilum Detection
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. Primer/Prob Sequence Amplicon
Species Target ) Reference
e Name (5'to 3Y) Size
TTGTCT
E. rostratum ITS2 EXS 1F CTC CcCC Not specified [3]
TTIGTTG G
CCG CcCC
EXS 1R CGT GGA [3]
TTG GAA
FAM-TTG
GCAGCC
Probe GAC CTA [3]
CTGGTTTT-
BHQ1
SEF/SER- Not specified
E. turcicum ITS1 Et41 in provided 348 bp [5]
(Forward) text
SEF/SER- Not specified
Et41 in provided [5]
(Reverse) text
GCCGGCTG
E. turcicum ITS ESF CCAATTGTT 356 bp [6]
TTA
CCCATGTCT
ESR TTTGCGCA [6]
CTT
CGGTAACAA
E. turcicum Beta-tubulin TUBUF2 CTGGGCCA Not specified [7]
AGG
CCTGGTACT
TUBUR1 GCTGGTACT  [7]
CAG
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Not specified

_ EtCPR1Q _ _
E. turcicum cprl in provided 109 bp [10]
(Forward)
text
Not specified
EtCPR1Q , _
in provided [10]
(Reverse)
text

lll. Experimental Protocols
A. Protocol 1: Molecular Beacon Real-Time PCR for
Exserohilum rostratum Detection

This protocol is adapted from a species-specific molecular beacon real-time PCR assay for the
rapid diagnosis of E. rostratum.[1][11]

1. DNA Extraction:

o Extract total genomic DNA from clinical samples (e.g., cerebrospinal fluid, tissue biopsy) or
fungal cultures using a suitable commercial kit or standard fungal DNA extraction protocol.

2. PCR Reaction Setup:

» Prepare the following 25 pL reaction mixture in a real-time PCR tube:
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Component Volume Final Concentration
2x Premix Ex Taq 12.5 uL 1x

E. rostratum Forward Primer Variable 0.2 uM

E. rostratum Reverse Primer Variable 0.2 uM

E. rostratum Molecular Beacon

Probe Variable 0.1 uMm

ROX Dye Il 0.5 uL As per manufacturer
DNA Template 2 uL -

Nuclease-free water To 25 uL -

3. Thermal Cycling Conditions:

» Perform the real-time PCR using the following cycling conditions:

Step Temperature Time Cycles
Initial Denaturation 95°C 5 minutes 1
Denaturation 95°C 20 seconds 45
Annealing 53°C 30 seconds

Extension 72°C 30 seconds

4. Data Analysis:

* Monitor fluorescence during the annealing step. A positive result is indicated by an increase
in fluorescence above the baseline threshold.

« Quantification can be achieved by including a standard curve of known concentrations of E.
rostratum genomic DNA.
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B. Protocol 2: TagMan Real-Time PCR for Exserohilum
rostratum Detection

This protocol is based on a TagMan real-time PCR assay targeting the ITS2 region of E.

rostratum.[3]

1. DNA Extraction:

o Extract DNA from body fluids or tissues as described in Protocol 1.
2. PCR Reaction Setup:

e Prepare the following 25 pL reaction mixture:

Component Volume Final Concentration

2x TagMan Universal Master

Mix 12.5 uL 1x
EXS 1F Primer Variable 0.2 uM
EXS 1R Primer Variable 0.2 uM
TagMan Probe Variable 0.1 um
DNA Template 5puL

Nuclease-free water To 25 uL

3. Thermal Cycling Conditions:

» Perform the real-time PCR using the following cycling conditions:
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Step Temperature Time Cycles
Initial Denaturation 95°C 5 minutes 1
Denaturation 95°C 15 seconds 45
Annealing 54°C 30 seconds

Extension 72°C 10 seconds

4. Data Analysis:

o Collect fluorescence data during the extension step. The cycle threshold (Ct) value is used to
determine the presence and quantity of the target DNA.

C. Protocol 3: Conventional PCR for Exserohilum
turcicum Detection

This protocol is for the specific detection of E. turcicum from infected plant tissues using
conventional PCR.[5][6]

1. DNA Extraction:

o Extract fungal DNA directly from infected corn leaves or from pure cultures using a CTAB-
based method or a commercial plant DNA extraction kit.[7]

2. PCR Reaction Setup:

e Prepare the following 25 pL reaction mixture:
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Component Volume Final Concentration
10x PCR Buffer 2.5uL 1x

dNTP Mixture (2.5 mM each) 2.0 uL 0.2 mM

ESF Primer (10 uM) 0.5 uL 0.2 uM

ESR Primer (10 uM) 0.5 uL 0.2 uM

Taq DNA Polymerase (5 U/uL) 0.15 L 0.75U

DNA Template 1L -

Nuclease-free water To 25 uL -

3. Thermal Cycling Conditions:

» Perform PCR using the following cycling conditions:

Step Temperature Time Cycles
Initial Denaturation 94°C 5 minutes 1
Denaturation 94°C 45 seconds 35
Annealing 55°C 45 seconds

Extension 72°C 45 seconds

Final Extension 72°C 10 minutes 1

4. Product Visualization:

e Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a suitable

DNA stain.

» Aband of approximately 356 bp indicates a positive detection of E. turcicum.[6]

IV. Visualized Workflows and Logical Relationships
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Caption: General workflow for PCR-based detection of Exserohilum species.
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Caption: Logical relationship of target genes for Exserohilum detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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